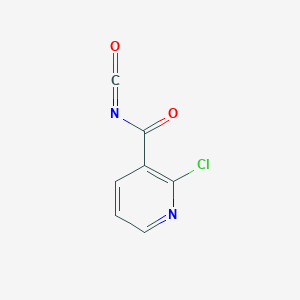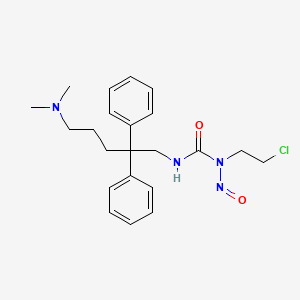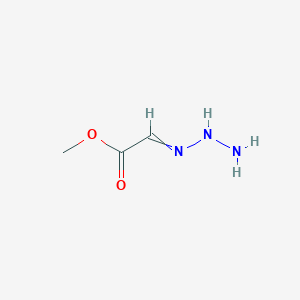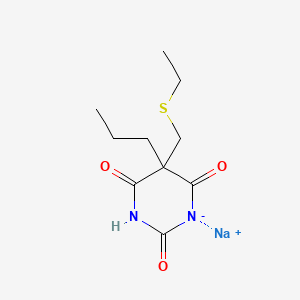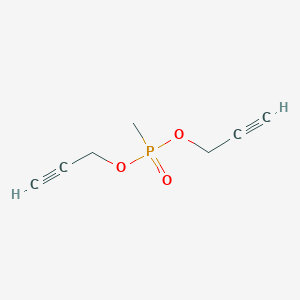
Diprop-2-yn-1-yl methylphosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diprop-2-yn-1-yl methylphosphonate is an organic compound with the molecular formula C7H9O3P It is a member of the phosphonate family, which are compounds containing a phosphonic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Diprop-2-yn-1-yl methylphosphonate can be synthesized through various methods. One common approach involves the reaction of propargyl alcohol with methylphosphonic dichloride in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions and yields the desired product after purification .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Diprop-2-yn-1-yl methylphosphonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert it into different phosphine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the propargyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions typically occur under controlled temperatures and may require catalysts to enhance the reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acids, while substitution reactions can produce a variety of phosphonate esters .
Applications De Recherche Scientifique
Diprop-2-yn-1-yl methylphosphonate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex phosphonate compounds.
Biology: Its derivatives are studied for their potential biological activities, including enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of flame retardants, plasticizers, and other industrial chemicals.
Mécanisme D'action
The mechanism by which diprop-2-yn-1-yl methylphosphonate exerts its effects involves its interaction with molecular targets such as enzymes. It can act as an inhibitor by binding to the active site of enzymes, thereby preventing their normal function. The pathways involved in its mechanism of action include energy transfer and single electron transfer pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Diisopropyl methylphosphonate
- Dimethyl methylphosphonate
- Diphenyl methylphosphonate
Uniqueness
Diprop-2-yn-1-yl methylphosphonate is unique due to its propargyl group, which imparts distinct chemical reactivity compared to other phosphonates. This uniqueness makes it valuable in specific synthetic applications and research studies .
Propriétés
Numéro CAS |
79288-98-5 |
|---|---|
Formule moléculaire |
C7H9O3P |
Poids moléculaire |
172.12 g/mol |
Nom IUPAC |
3-[methyl(prop-2-ynoxy)phosphoryl]oxyprop-1-yne |
InChI |
InChI=1S/C7H9O3P/c1-4-6-9-11(3,8)10-7-5-2/h1-2H,6-7H2,3H3 |
Clé InChI |
QYFPVQVOQJVLOX-UHFFFAOYSA-N |
SMILES canonique |
CP(=O)(OCC#C)OCC#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



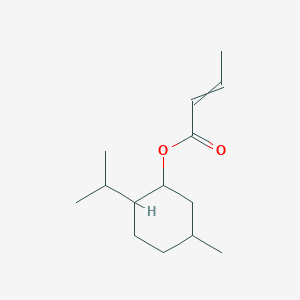
![1,3,4,6,7,12b-Hexahydro-2H-2,12-methanoindolo[2,3-a]quinolizine](/img/structure/B14438711.png)
![Ethyl 8-methyl-1,4-dioxaspiro[4.5]dec-7-ene-7-carboxylate](/img/structure/B14438712.png)
![{2-[(E)-(2-Chlorophenyl)diazenyl]-5-(dimethylamino)phenyl}methanol](/img/structure/B14438717.png)
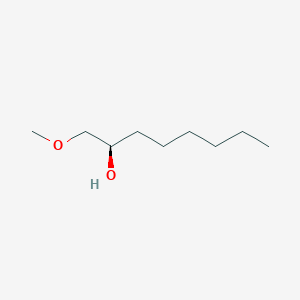

![7,7-Dibromo-2-ethoxy-3-oxabicyclo[4.1.0]heptane](/img/structure/B14438733.png)
![6-methyl-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaen-4-amine](/img/structure/B14438741.png)

